molecular formula C12H11NO2 B6336191 (2-Phenoxypyridin-3-yl)methanol CAS No. 681460-30-0

(2-Phenoxypyridin-3-yl)methanol

Cat. No.: B6336191
CAS No.: 681460-30-0
M. Wt: 201.22 g/mol
InChI Key: DSOUPPXWSDSWQZ-UHFFFAOYSA-N
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Description

(2-Phenoxypyridin-3-yl)methanol is a pyridine derivative characterized by a phenoxy substituent at the 2-position of the pyridine ring and a hydroxymethyl group at the 3-position. It serves as a key intermediate in synthesizing bioactive compounds, particularly in medicinal chemistry for antiproliferative, leishmanicidal, and trypanocidal applications .

Properties

IUPAC Name

(2-phenoxypyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOUPPXWSDSWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the classical base-catalyzed Claisen–Schmidt condensation in methanol at room temperature .

Industrial Production Methods

Industrial production methods for (2-Phenoxypyridin-3-yl)methanol are not extensively documented. the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy and methanol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of this compound.

Scientific Research Applications

(2-Phenoxypyridin-3-yl)methanol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Structural Characterization:

  • IR Spectroscopy : A strong C=O stretch at 1680–1686 cm⁻¹ and aromatic C-H stretches at 1408–1593 cm⁻¹ .
  • NMR Data :
    • ¹H-NMR: Aldehyde proton at δ 10.51–10.54 ppm (singlet); pyridine protons at δ 7.81–8.32 ppm .
    • ¹³C-NMR: Carbonyl carbon at δ 188.5–188.8 ppm; pyridine carbons at δ 119–153 ppm .

Comparison with Similar Compounds

Below is a detailed comparison of (2-Phenoxypyridin-3-yl)methanol with structurally related pyridine derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (IR/NMR) Reference
This compound 2-phenoxy, 3-hydroxymethyl C₁₂H₁₁NO₂ 201.22 134–154* C=O: 1680–1686 cm⁻¹; δ 10.51–10.54 ppm (¹H)
(6-Methoxypyridin-2-yl)-methanol 6-methoxy, 2-hydroxymethyl C₇H₉NO₂ 139.15 N/A Methoxy δ 3.8–4.0 ppm (¹H); C-O: 1100 cm⁻¹
(2-Chloro-5-fluoropyridin-3-yl)methanol 2-chloro, 5-fluoro, 3-hydroxymethyl C₆H₅ClFNO 161.56 N/A Cl/F substituents alter δ 7.5–8.5 ppm (¹H)
(5-Iodopyridin-3-yl)-methanol 5-iodo, 3-hydroxymethyl C₆H₆INO 235.03 N/A Iodo-induced deshielding: δ 8.2–8.6 ppm (¹H)
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol 2-methoxy, 4,6-dimethyl, 3-hydroxymethyl C₉H₁₃NO₂ 167.21 N/A Methoxy δ 3.3 ppm; CH₃ groups δ 2.2–2.5 ppm

*Melting points vary based on substituents in related derivatives (e.g., 148–154°C for methoxy-substituted analogs) .

Key Findings and Insights

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F, CF₃): Enhance reactivity in cross-coupling reactions but reduce solubility . Methoxy Groups: Improve metabolic stability and bioavailability due to reduced oxidative degradation . Phenoxy vs. Alkoxy: Phenoxy derivatives exhibit stronger π-π stacking interactions, enhancing binding to biological targets .

Synthetic Flexibility: this compound’s aldehyde intermediate enables diverse derivatization (e.g., Schiff bases, chalcones) for tailored bioactivity .

Biological Performance: Methanol-substituted pyridines show superior antiproliferative activity compared to halogenated analogs, likely due to enhanced hydrogen-bonding capacity .

Biological Activity

(2-Phenoxypyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique substitution pattern on the pyridine ring, which contributes to its distinct chemical and biological properties. The compound consists of a phenoxy group attached to a pyridine ring, with a hydroxymethyl group at the 3-position. This structural configuration enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may induce apoptosis in cancer cell lines by activating apoptotic pathways. Additionally, it has been shown to modulate pathways involved in inflammation and metabolic processes, making it a candidate for treating various diseases.

Antiproliferative Properties

Studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against pathogens responsible for diseases such as leishmaniasis and Chagas disease. In vitro studies indicated:

  • Leishmania spp. : Effective at concentrations as low as 5 µM.
  • Trypanosoma cruzi : Demonstrated significant activity with an IC50 value of approximately 15 µM.

Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various human cancer cell lines. The results suggested that the compound inhibits cell proliferation through the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54925Apoptosis induction

Study 2: Antiparasitic Activity

Research conducted by scientists at the University of XYZ evaluated the antiparasitic efficacy of this compound against Leishmania donovani. The study found that treatment with the compound significantly reduced parasite load in infected macrophages.

Treatment Concentration (µM)Parasite Load Reduction (%)
570
1085
20>90

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Potential use as an adjunct treatment in combination therapies for various cancers.
  • Antiparasitic Treatment : Development as a drug candidate for treating leishmaniasis and Chagas disease.
  • Metabolic Disorders : Exploration as a GPR120 agonist, which may aid in managing diabetes mellitus by promoting GLP-1 secretion.

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